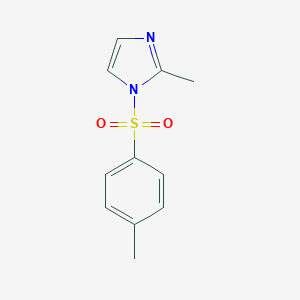
2-Metil-1-tosil-1H-imidazol
Descripción general
Descripción
2-Methyl-1-tosyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the second position and a tosyl group at the first position
Aplicaciones Científicas De Investigación
2-Methyl-1-tosyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
2-Methyl-1-tosyl-1H-imidazole is a type of imidazole derivative. Imidazole derivatives are known to interact with various targets, including Myoglobin and Sensor protein FixL . .
Mode of Action
For instance, some imidazole derivatives are reported to interact with Myoglobin and Sensor protein FixL . The exact mechanism of interaction between 2-Methyl-1-tosyl-1H-imidazole and its targets is yet to be elucidated.
Biochemical Pathways
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-tosyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Methylation: The imidazole ring is then methylated at the second position using methyl iodide in the presence of a base such as potassium carbonate.
Tosylation: The final step involves the introduction of the tosyl group at the first position. This is achieved by reacting the methylated imidazole with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 2-Methyl-1-tosyl-1H-imidazole follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: 2-Methyl-1-tosyl-1H-imidazole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the tosyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of 2-Methyl-1-tosyl-1H-imidazole.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Methylimidazole: Lacks the tosyl group, making it less reactive in certain substitution reactions.
1-Tosylimidazole: Lacks the methyl group, which can affect its steric properties and reactivity.
1-Methyl-2-tosylimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-Methyl-1-tosyl-1H-imidazole is unique due to the presence of both the methyl and tosyl groups, which confer distinct chemical properties. The methyl group at the second position enhances its stability and reactivity, while the tosyl group at the first position provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJKJFXHLPAQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589538 | |
| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86181-71-7 | |
| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



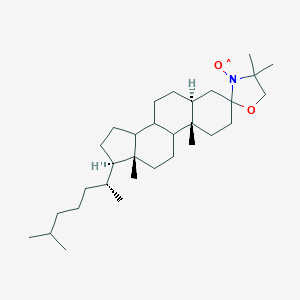
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)
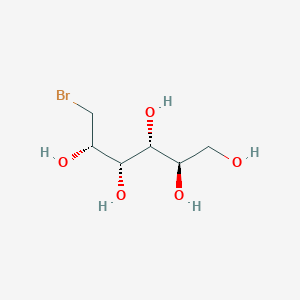


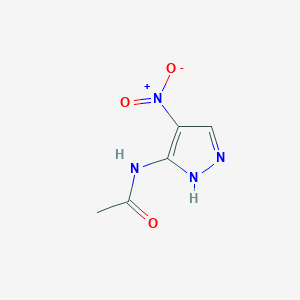

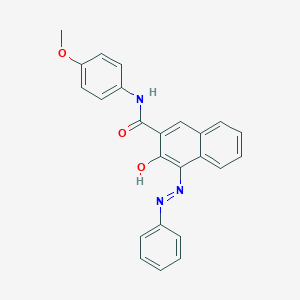


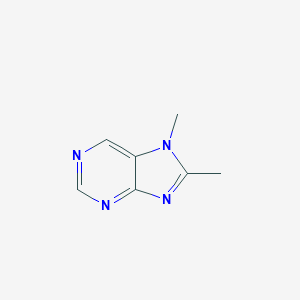

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
